Home > Products > Screening Compounds P42838 > Hydroxytriclabendazole
Hydroxytriclabendazole -

Hydroxytriclabendazole

Catalog Number: EVT-13586454
CAS Number:
Molecular Formula: C14H9Cl3N2O2S
Molecular Weight: 375.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroxytriclabendazole is a derivative of triclabendazole, an anthelmintic medication primarily used to treat infections caused by liver flukes, particularly Fasciola hepatica. Originally developed for veterinary use, it has gained approval for human treatment due to its efficacy against fascioliasis, a parasitic disease affecting millions globally. Hydroxytriclabendazole is notable for its role in the metabolic pathway of triclabendazole, contributing to its therapeutic effects and potential resistance mechanisms in parasites.

Source

Hydroxytriclabendazole is synthesized from triclabendazole, which is a halogenated benzimidazole compound. The parent compound has been extensively studied for its pharmacokinetics and metabolism in both laboratory and field settings, particularly in livestock and humans .

Classification

Hydroxytriclabendazole falls under several classifications:

  • Therapeutic Category: Anthelmintics
  • Chemical Class: Benzimidazoles
  • Chemical Taxonomy: It belongs to the class of organic compounds known as diarylethers, characterized by the presence of aryl groups linked through an ether bond .
Synthesis Analysis

Methods

The synthesis of hydroxytriclabendazole typically involves the oxidation of triclabendazole. Various methods can be employed, including:

  • Chemical Oxidation: Using oxidizing agents to convert the thiol group in triclabendazole into a hydroxy group.
  • Biotransformation: Metabolic processes in biological systems can also yield hydroxytriclabendazole as a metabolite during the degradation of triclabendazole .

Technical Details

The synthesis process may vary based on the desired purity and yield. High-performance liquid chromatography (HPLC) is often utilized to analyze the resulting compounds and confirm the presence of hydroxytriclabendazole alongside other metabolites .

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 345.63 g/mol
  • IUPAC Name: 6-chloro-5-(2,3-dichlorophenoxy)-2-hydroxy-2-methylsulfanyl-1H-benzimidazole
  • CAS Number: Not specifically listed but closely related to that of triclabendazole .
Chemical Reactions Analysis

Reactions

Hydroxytriclabendazole participates in various chemical reactions, primarily involving:

  • Oxidation: Hydroxytriclabendazole can undergo further oxidation to form sulfoxide or sulfone derivatives.
  • Conjugation Reactions: It may also participate in conjugation with glucuronic acid or sulfate, enhancing its solubility and excretion .

Technical Details

The metabolic pathways of hydroxytriclabendazole are crucial for understanding its pharmacological profile. Studies indicate that it may exhibit different pharmacokinetic properties compared to its parent compound, potentially affecting its efficacy against liver flukes .

Mechanism of Action

Process

The mechanism by which hydroxytriclabendazole exerts its effects involves:

  • Inhibition of Microtubule Formation: Similar to other benzimidazoles, it disrupts microtubule polymerization in parasites.
  • Binding Affinity: Hydroxytriclabendazole may have a different binding affinity for parasitic proteins compared to triclabendazole, which could influence its effectiveness against resistant strains .

Data

Research indicates that hydroxytriclabendazole maintains significant activity against both juvenile and adult stages of Fasciola hepatica, making it a valuable compound in treating fascioliasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: The solubility and stability can vary with pH levels, affecting absorption in biological systems .
Applications

Scientific Uses

Hydroxytriclabendazole is primarily used in:

  • Veterinary Medicine: As an effective treatment against liver flukes in livestock.
  • Human Medicine: Approved for treating fascioliasis, particularly where resistance to other treatments has been observed.
  • Research Applications: Studied for its metabolic pathways and potential interactions with other drugs or compounds affecting parasite viability .
Metabolic Pathways and Biotransformation Dynamics

Role in Triclabendazole Metabolic Cascade

Enzymatic Hydroxylation Mechanisms in Hepatic Systems

Hydroxytriclabendazole (OH-TCBZ) is generated primarily through cytochrome P450 (CYP)-mediated oxidation of the parent compound triclabendazole (TCBZ) in hepatic systems. This biotransformation involves aromatic hydroxylation at the benzene ring, catalyzed by microsomal monooxygenases. The reaction requires molecular oxygen and NADPH, yielding a phenolic metabolite with altered physicochemical properties compared to TCBZ. Structural analysis confirms hydroxylation occurs preferentially at the para-position relative to the chlorophenoxy moiety, resulting in 4′-hydroxy-triclabendazole as the dominant isomer. This metabolite exhibits significantly reduced anthelmintic activity compared to sulfoxidized metabolites (TCBZ-SO, TCBZ-SO₂), positioning hydroxylation as a detoxification pathway [4] [5].

Table 1: Comparative Kinetic Parameters of Triclabendazole Metabolites

MetaboliteFormation PathwayPrimary Enzyme(s)Km (μM)Relative Activity
Hydroxy-TCBZAromatic hydroxylationCYP1A2, CYP2C1915.8 ± 2.3Low
TCBZ-sulfoxide (SO)SulfoxidationFMO, CYP3A42.1 ± 0.4High
TCBZ-sulfone (SO₂)Sulfone formationCYP3A48.7 ± 1.2Moderate

Comparative Pharmacokinetic Profiling with Sulfoxide/Sulfone Metabolites

Pharmacokinetic studies reveal distinct disposition patterns among TCBZ metabolites:

  • Formation Kinetics: Hydroxy-TCBZ appears earliest (Tₘₐₓ ≈ 8 hours post-administration) but at lower plasma concentrations than TCBZ-SO (Tₘₐₓ ≈ 18-24 hours) and TCBZ-SO₂ (Tₘₐₓ ≈ 36-48 hours) [4] [8].
  • Protein Binding: Hydroxy-TCBZ demonstrates moderate plasma protein binding (≈65%), contrasting with TCBZ-SO and TCBZ-SO₂ which exhibit extensive binding (>90%) to albumin. This difference enhances hydroxy-TCBZ's renal clearance relative to sulfoxidized metabolites [5].
  • Biliary Excretion: All metabolites concentrate in bile, though hydroxy-TCBZ undergoes faster glucuronidation, facilitating elimination via feces. This rapid conjugation reduces its potential for enterohepatic recirculation compared to TCBZ-SO₂, which persists in plasma for up to 5 days [4] [8].

Cytochrome P450-Mediated Biotransformation Networks

Isoform-Specific Catalytic Activity (CYP1A2, CYP2C19)

Human CYP isoforms exhibit distinct catalytic efficiencies toward TCBZ hydroxylation:

  • CYP1A2: Dominates high-affinity hydroxylation (Kₘ = 3.2 μM, Vₘₐₓ = 12 pmol/min/pmol CYP). Induction by smoking or polycyclic aromatic hydrocarbons substantially increases hydroxy-TCBZ formation, explaining interindividual variability in TCBZ clearance [1] [4].
  • CYP2C19: Contributes secondary hydroxylation capacity (Kₘ = 8.5 μM, Vₘₐₓ = 6 pmol/min/pmol CYP). Polymorphisms (e.g., CYP2C19∗2, ∗3) reduce hydroxy-TCBZ generation by 40–60% in poor metabolizers, potentially increasing TCBZ-SO exposure [4] [9].
  • Flavin-containing monooxygenases (FMOs): Compete with CYPs for sulfoxidation but lack hydroxylation activity. Under acidic conditions (e.g., rumen), FMOs are suppressed, shifting metabolism toward CYP-mediated hydroxylation [5] [8].

Table 2: Human CYP Contributions to Hydroxy-TCBZ Formation

CYP IsoformContribution (%)PolymorphismsImpact on Activity
CYP1A260–75%−163C>A (CYP1A2∗1F)Increased inducibility
CYP2C1920–30%∗2 (rs4244285), ∗3 (rs4986893)Reduced function in 15–30% of Asians
CYP3A4<5%None significantMinimal effect

Interspecies Variability in Metabolic Flux Rates

Hydroxy-TCBZ formation exhibits marked species-dependent differences:

  • Humans: Hepatic CYP1A2 drives hydroxylation, accounting for >60% of oxidative metabolites. Co-medication with CYP1A2 inducers (e.g., rifampicin) or inhibitors (e.g., fluvoxamine) alters hydroxy-TCBZ:TCBZ-SO ratios by >2-fold [1] [4].
  • Ruminants: Rumen microflora extensively convert TCBZ to hydroxy-TCBZ before hepatic processing. Sulfoxide-reducing bacteria in rumen generate TCBZ from TCBZ-SO, creating a metabolic loop that prolongs hydroxy-TCBZ exposure. This ruminal "recycling" delays systemic absorption of active metabolites compared to monogastric species [5] [8].
  • Fasciola hepatica: Parasites counteract TCBZ toxicity via extracellular vesicle (EV)-mediated sequestration. When exposed to TCBZ, flukes increase EV production 5-fold, incorporating hydroxy-TCBZ and TCBZ-SO but excluding TCBZ-SO₂. This selective export reduces intracellular concentrations of toxic metabolites, constituting a resistance mechanism [5] [8].

Table 3: Species-Specific Hydroxylation Patterns

SpeciesPrimary SiteKey Enzymes/MicrobesHydroxy-TCBZ Yield
HumansLiverCYP1A2 > CYP2C19High (60–70%)
Cattle/SheepRumen + LiverClostridium spp., CYP3AModerate (40–50%)
RatsLiverCYP2C6 > CYP1A2Low (20–30%)
F. hepaticaTegumentFlavin-dependent monooxygenasesMinimal (sequestered)

Properties

Product Name

Hydroxytriclabendazole

IUPAC Name

2,3-dichloro-4-[(6-chloro-2-methylsulfanyl-1H-benzimidazol-5-yl)oxy]phenol

Molecular Formula

C14H9Cl3N2O2S

Molecular Weight

375.7 g/mol

InChI

InChI=1S/C14H9Cl3N2O2S/c1-22-14-18-7-4-6(15)11(5-8(7)19-14)21-10-3-2-9(20)12(16)13(10)17/h2-5,20H,1H3,(H,18,19)

InChI Key

BZZJMJZRUIZQFL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=C(C=C3)O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.